molecular formula C20H16Cl2N3O3P B14269985 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride CAS No. 135936-62-8

4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride

Cat. No.: B14269985
CAS No.: 135936-62-8
M. Wt: 448.2 g/mol
InChI Key: WBEOWAOVYWCQTM-UHFFFAOYSA-N
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Description

4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an anilino group, a phosphoryl group, and a benzoyl chloride group. It is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of aniline with phosphoryl chloride to form an intermediate compound, which is then reacted with 4-carbonochloridoylaniline

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is common to enhance the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the benzoyl chloride group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoryl derivatives, while reduction can produce various aniline derivatives.

Scientific Research Applications

4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The phosphoryl group can participate in phosphorylation reactions, while the benzoyl chloride group can undergo nucleophilic substitution. These interactions can affect various molecular pathways and processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino benzoyl chloride
  • 4-(Chloromethyl)benzoyl chloride
  • 4-(Dimethylamino)benzoyl chloride

Uniqueness

4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is unique due to its combination of anilino, phosphoryl, and benzoyl chloride groups, which confer distinct reactivity and versatility. This makes it valuable in various applications where specific chemical properties are required.

Properties

CAS No.

135936-62-8

Molecular Formula

C20H16Cl2N3O3P

Molecular Weight

448.2 g/mol

IUPAC Name

4-[[anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride

InChI

InChI=1S/C20H16Cl2N3O3P/c21-19(26)14-6-10-17(11-7-14)24-29(28,23-16-4-2-1-3-5-16)25-18-12-8-15(9-13-18)20(22)27/h1-13H,(H3,23,24,25,28)

InChI Key

WBEOWAOVYWCQTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C(=O)Cl)NC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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